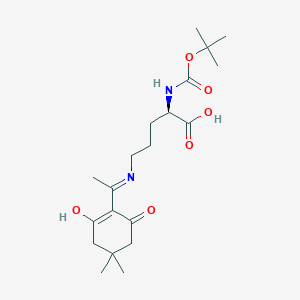
(R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Orn(Dde)-OH, also known as N-α-(tert-Butoxycarbonyl)-N-δ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protecting group for the amino group, which helps to prevent unwanted side reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Orn(Dde)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl (Boc) group and the protection of the δ-amino group with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and Dde-hydrazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Boc-D-Orn(Dde)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Orn(Dde)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Dde protecting groups under acidic and basic conditions, respectively.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrazine or hydroxylamine is used for Dde deprotection.
Substitution: Common reagents include alkyl halides and acyl chlorides, which react with the amino groups under basic conditions.
Major Products Formed
Deprotection: The major products are ornithine and the corresponding deprotected amino acids.
Substitution: The major products are substituted ornithine derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
Boc-D-Orn(Dde)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: Utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of Boc-D-Orn(Dde)-OH involves the protection of amino groups to prevent unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Dde group is stable under acidic conditions but can be removed under basic conditions. This selective deprotection allows for the stepwise synthesis of peptides with high precision.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-D-Orn(Z)-OSu: Another derivative of ornithine with a different protecting group.
Boc-D-Orn(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Boc-D-Orn(Cbz)-OH: Uses a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
Boc-D-Orn(Dde)-OH is unique due to its dual protecting groups, which provide selective deprotection under different conditions. This allows for greater control and precision in peptide synthesis compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H32N2O6 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(2R)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m1/s1 |
Clé InChI |
XIGXGXOCUDAHBK-CYBMUJFWSA-N |
SMILES isomérique |
CC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
SMILES canonique |
CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


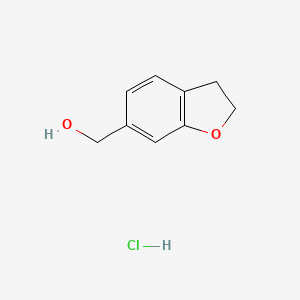
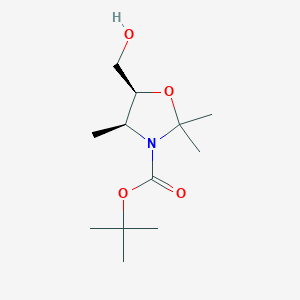
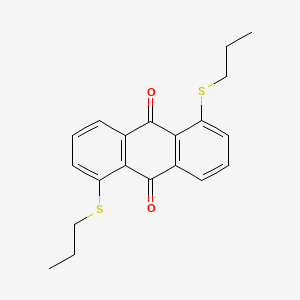

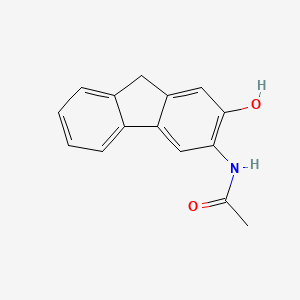
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
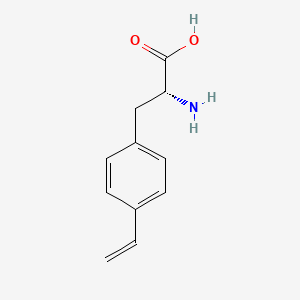
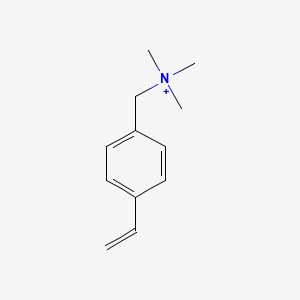
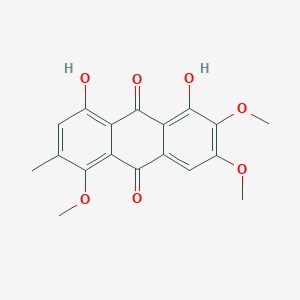
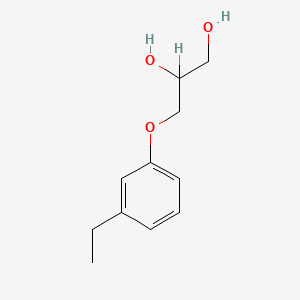
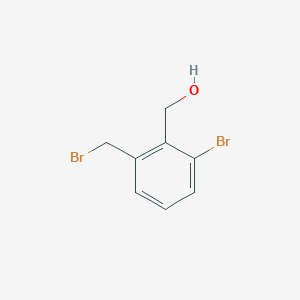
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
